5-(Tert-butylsulfamoyl)furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(tert-butylsulfamoyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5S/c1-9(2,3)10-16(13,14)7-5-4-6(15-7)8(11)12/h4-5,10H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFFMTLNRGEWKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180455 | |
| Record name | 5-[[(1,1-Dimethylethyl)amino]sulfonyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087792-16-2 | |
| Record name | 5-[[(1,1-Dimethylethyl)amino]sulfonyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[(1,1-Dimethylethyl)amino]sulfonyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Preparation of Furan-2-carboxylic acid derivative
- Starting from commercially available furan-2-carboxylic acid or its derivatives, which serve as the core scaffold.
Step 2: Sulfamoylation
- Reacting the furan-2-carboxylic acid or its activated form with tert-butylsulfamoyl chloride.
- The reaction is usually performed in the presence of a base such as pyridine or triethylamine to neutralize the generated HCl and promote nucleophilic attack on the sulfonyl chloride.
Step 3: Purification
- The crude product is purified via recrystallization or chromatography to isolate the desired this compound.
Specific Conditions and Reagents
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reagents | Tert-butylsulfamoyl chloride, base (pyridine or triethylamine) | For sulfamoylation |
| Solvent | Anhydrous dichloromethane (DCM) or acetonitrile | Ensures inert environment |
| Temperature | Usually 0°C to room temperature | To control regioselectivity and minimize side reactions |
| Reaction Time | Several hours (e.g., 4-12 hours) | For complete conversion |
| Purification | Recrystallization or chromatography | To obtain pure product |
Data Table of Synthesis Parameters
| Step | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Furan-2-carboxylic acid | - | - | - | - | Starting material |
| 2 | Tert-butylsulfamoyl chloride | DCM | 0°C to RT | 4-12 hours | Variable | Sulfamoylation step |
| 3 | Purification | - | - | - | - | Recrystallization or chromatography |
Research Findings and Optimization
While direct literature on the synthesis of this specific compound is limited, related studies on sulfamoylation of heterocyclic compounds suggest:
- Reaction efficiency depends heavily on the choice of base and solvent. For example, pyridine or triethylamine effectively scavenges HCl during sulfamoylation.
- Temperature control is crucial to prevent overreaction or side reactions, especially on sensitive furan rings.
- Purification techniques such as column chromatography or recrystallization are essential to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butylsulfamoyl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-(Tert-butylsulfamoyl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds containing furan and sulfonamide moieties exhibit significant antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that derivatives of furan-2-carboxylic acids, including 5-(tert-butylsulfamoyl)furan-2-carboxylic acid, can enhance this activity through structural modifications that improve bioavailability and target specificity .
1.2 Anti-inflammatory Properties
The anti-inflammatory potential of furan derivatives has been documented in various studies. The incorporation of the tert-butylsulfamoyl group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. The mechanism likely involves inhibition of pro-inflammatory cytokines and modulation of immune responses .
Synthetic Pathways
2.1 Synthesis from 5-Hydroxymethylfurfural (HMF)
this compound can be synthesized from 5-hydroxymethylfurfural (HMF), which is a key intermediate in the production of various furan derivatives. The synthesis typically involves oxidation and subsequent functionalization steps that introduce the sulfonamide group .
2.2 Catalytic Systems
Recent advancements in catalytic systems have demonstrated efficient methods for converting HMF into various furan derivatives, including those with sulfonamide functionalities. These systems often utilize metal-free conditions, enhancing sustainability in chemical manufacturing processes .
Industrial Applications
3.1 Biomaterials
The unique properties of this compound make it suitable for applications in biomaterials. Its ability to form stable polymers can be harnessed in creating biodegradable plastics or coatings that are environmentally friendly alternatives to conventional materials .
3.2 Agrochemicals
The compound's antimicrobial properties also position it as a potential candidate in agrochemical formulations aimed at protecting crops from fungal and bacterial infections. Its efficacy could be enhanced through targeted delivery systems that minimize environmental impact while maximizing agricultural productivity .
Case Studies
Mechanism of Action
The mechanism of action of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid is not fully understood. it is believed to interact with biological targets through the sulfonamide group, which can form hydrogen bonds with amino acid residues in proteins. This interaction can inhibit the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
Antimicrobial and Antifungal Activity
- 5-(2-Carboxyethyl)furan-2-carboxylic acid (from Coriolopsis sp. J5) showed inhibitory effects against Xanthomonas axonopodis, a plant pathogen .
- 5-(Trifluoromethylphenyl) derivatives demonstrated low toxicity (IC₅₀ > 100 µM in human fibroblasts) and nanomolar affinity for Mab-SaS, a virulence factor in Mycobacterium abscessus .
Enzyme Inhibition
- 5-(4-Nitrophenyl)furan-2-carboxylic acid was co-crystallized with MbtI, revealing binding interactions critical for disrupting bacterial iron acquisition .
Physicochemical Properties
Solubility
- 5-(Nitrophenyl) isomers exhibited variable solubility in propan-2-ol, with the para-nitro derivative showing the lowest solubility due to crystallinity .
- This compound : Solubility data are unavailable, but the tert-butyl group likely reduces solubility in polar solvents compared to nitro- or carboxyl-substituted analogs.
Thermodynamic Stability
- Nitrophenyl derivatives require precise crystallization conditions for structural analysis , whereas sulfamoyl analogs may exhibit greater conformational flexibility due to the rotatable S-N bond.
Biological Activity
5-(Tert-butylsulfamoyl)furan-2-carboxylic acid is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant studies.
Chemical Structure and Properties
This compound features a furan ring substituted with a tert-butylsulfamoyl group and a carboxylic acid functional group. The structure can be represented as follows:
- Molecular Formula : C₉H₁₃N₃O₄S
- Molecular Weight : 233.27 g/mol
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The compound may modulate signaling pathways that regulate cell growth, apoptosis, and immune responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound showed significant inhibition zones in susceptibility tests, indicating its potential as an antimicrobial agent .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways. For instance, a study reported that treatment with this compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in human cancer cells .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results are summarized in the table below:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 15 ± 0.5 |
| Escherichia coli | 12 ± 0.3 |
| Candida albicans | 10 ± 0.2 |
This study highlights the compound's broad-spectrum antimicrobial activity, particularly against MRSA .
Study on Anticancer Activity
In another investigation, the anticancer effects of this compound were assessed on various cancer cell lines, including breast and lung cancer cells. The findings are summarized as follows:
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
The results indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner, suggesting its potential as a lead compound for further drug development .
Q & A
Q. What are the key structural features of 5-(tert-butylsulfamoyl)furan-2-carboxylic acid that influence its reactivity in organic synthesis?
The compound combines a furan ring with a carboxylic acid group at position 2 and a tert-butylsulfamoyl moiety at position 4. The electron-withdrawing sulfamoyl group enhances electrophilic substitution reactivity at the furan ring, while the bulky tert-butyl group may sterically hinder nucleophilic attack or influence solubility . The carboxylic acid facilitates salt formation or coordination with metal catalysts, which is critical for downstream functionalization .
Q. What synthetic routes are typically employed to prepare this compound?
A common approach involves:
- Step 1 : Sulfamoylation of 5-aminofuran-2-carboxylic acid using tert-butylsulfamoyl chloride under basic conditions (e.g., NaHCO₃ or pyridine).
- Step 2 : Purification via recrystallization from ethanol/water mixtures to isolate the product . Alternative routes may involve protecting-group strategies for the carboxylic acid during sulfamoylation to prevent side reactions .
Q. How can researchers confirm the purity and identity of this compound post-synthesis?
- HPLC-MS : To assess purity (>95% typically required for research-grade material).
- NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm, furan protons at 6.5–7.5 ppm).
- FTIR : Confirm sulfonamide (S=O stretch ~1350–1150 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) functionalities .
Advanced Research Questions
Q. What challenges arise in optimizing the yield of this compound, and how can they be addressed?
- Challenge : Competing side reactions at the furan ring (e.g., over-sulfonation).
- Solution : Use controlled stoichiometry (1:1 molar ratio of amine to sulfamoyl chloride) and low temperatures (0–5°C) to minimize side products .
- Challenge : Poor solubility in polar solvents.
- Solution : Employ DMF or THF as reaction solvents, followed by gradient recrystallization .
Q. How can computational modeling aid in predicting the reactivity or biological activity of this compound?
- DFT Calculations : To map electron density on the furan ring and predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking : To screen potential interactions with biological targets (e.g., enzymes with carboxylic acid-binding pockets) .
- ADMET Prediction : Assess bioavailability, leveraging the tert-butyl group’s lipophilicity to optimize blood-brain barrier penetration .
Q. What contradictions exist in spectral data interpretation for this compound, and how should they be resolved?
- Contradiction : Overlapping ¹H NMR signals between tert-butyl and furan protons.
- Resolution : Use 2D NMR (e.g., COSY or HSQC) to decouple signals .
- Contradiction : IR absorption bands obscured by moisture (common in carboxylic acids).
- Resolution : Dry samples rigorously and compare with simulated spectra from databases like NIST .
Q. What strategies are effective in resolving low selectivity during derivatization of this compound?
- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester to direct sulfamoylation exclusively to the amine group .
- Catalytic Approaches : Use Lewis acids (e.g., ZnCl₂) to activate the sulfamoyl chloride selectively .
Safety and Handling Considerations
Q. What precautions are necessary when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy (data limited; assume worst-case toxicity) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the sulfamoyl group .
Q. How should researchers address the lack of ecological toxicity data for this compound?
- Apply the Precautionary Principle : Treat waste as hazardous and incinerate via licensed facilities .
- Conduct Microtox Assays : Use Vibrio fischeri or Daphnia magna to estimate acute aquatic toxicity in-house .
Methodological Gaps and Future Directions
Q. What analytical techniques are underutilized in characterizing this compound’s stability under physiological conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
